Hydrolyzable Methoxy vs. TMS/TBDMS Analogs
The target compound carries two methoxy groups on silicon that can undergo hydrolysis to form silanol (Si-OH) species, which subsequently condense to create siloxane (Si-O-Si) networks. In contrast, 2-((trimethylsilyl)oxy)benzoic acid (TMS-salicylic acid, CAS 5674-98-6) possesses only methyl substituents on silicon and cannot participate in hydrolytic condensation . Similarly, 2-((tert-butyldimethylsilyl)oxy)benzoic acid contains bulky alkyl groups that confer stability but prohibit matrix incorporation. The dimethoxymethylsilyl group's hydrolytic sensitivity is rated as 'reacts slowly with moisture/water' based on class-internal assessments of analogous dimethoxymethylsilanes .
| Evidence Dimension | Number of hydrolyzable alkoxy groups on silicon |
|---|---|
| Target Compound Data | 2 methoxy groups (-OCH3) capable of hydrolysis |
| Comparator Or Baseline | 2-((Trimethylsilyl)oxy)benzoic acid: 0 hydrolyzable alkoxy groups; 2-((tert-butyldimethylsilyl)oxy)benzoic acid: 0 hydrolyzable alkoxy groups |
| Quantified Difference | Qualitative difference: hydrolyzable functionality absent in comparators; target compound enables condensation chemistry not possible with TMS/TBDMS analogs |
| Conditions | Aqueous acidic or basic media; ambient to moderately elevated temperatures |
Why This Matters
For procurement in materials science and sol-gel applications, only the dimethoxymethylsilyl variant provides the hydrolyzable groups required for covalent integration into inorganic-organic hybrid matrices.
- [1] NIST Webbook. Salicylic acid, 2TMS derivative. Physical and chemical data. View Source
